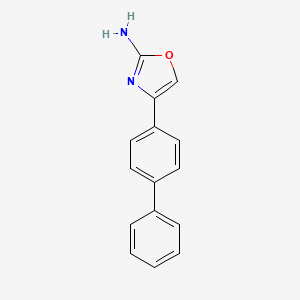

4-(4-Biphenylyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(4-phenylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C15H12N2O/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) |

InChI Key |

JVPFMEAOPWXRJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC(=N3)N |

Origin of Product |

United States |

Iii. Mechanistic Investigations of 4 4 Biphenylyl Oxazol 2 Amine Formation and Reactions

Elucidation of Reaction Pathways in Oxazole (B20620) Annulation

The formation of the 4-aryl-2-aminooxazole core, characteristic of 4-(4-biphenylyl)oxazol-2-amine, is most commonly achieved through the condensation of an α-haloketone with urea (B33335) or a related cyanating agent. The primary pathway involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

A prevalent method for synthesizing 2-amino-4-aryloxazoles is the reaction between a substituted α-bromoacetophenone and urea in a solvent like dimethylformamide (DMF). The plausible mechanism for the formation of this compound from 2-bromo-1-(biphenyl-4-yl)ethan-1-one and urea proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from urea on the electrophilic carbonyl carbon of the α-bromoacetophenone. This forms a tetrahedral intermediate.

Proton Transfer & Intermediate Formation: A proton transfer likely occurs, leading to the formation of an α-hydroxy-amidine-like intermediate.

Intramolecular Cyclization (SN2): The hydroxyl group is subsequently protonated, turning it into a good leaving group (water). The other nitrogen atom of the urea moiety then acts as an intramolecular nucleophile, attacking the α-carbon and displacing the bromide ion in an SN2 fashion to form a 5-membered dihydrooxazole ring, specifically a 2-iminooxazoline intermediate.

Dehydration and Aromatization: The final step is the elimination of a molecule of water from this intermediate. This dehydration step results in the formation of the stable, aromatic oxazole ring, yielding the final 2-aminooxazole product.

This pathway is analogous to other classical oxazole syntheses, such as the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgijpsonline.comsynarchive.com In the Robinson-Gabriel mechanism, an initial protonation of the acylamino ketone is followed by cyclization and subsequent dehydration to yield the oxazole. ijpsonline.comsynarchive.com Another classical route is the Fischer oxazole synthesis , where a cyanohydrin reacts with an aldehyde in the presence of anhydrous HCl to form the oxazole ring. ijpsonline.comwikipedia.orgwikipedia.org However, for the synthesis of 2-aminooxazoles, the direct condensation of α-haloketones with urea or its derivatives remains one of the most direct and mechanistically studied routes.

Role of Nitrilium Adducts and Other Intermediates in Amide Activation

In oxazole syntheses that utilize nitriles or cyanating agents, nitrilium ions (or adducts) are key electrophilic intermediates. These species are generated in situ and facilitate the cyclization process by activating the C2 position of the future oxazole ring for nucleophilic attack.

For instance, in reactions analogous to the Ritter reaction, a transient carbocation can react with a nitrile to generate a nitrilium ion intermediate. researchgate.netvu.nl This intermediate is highly electrophilic at the carbon atom and readily undergoes intramolecular cyclization upon attack by a suitable nucleophile, such as a hydroxyl group. vu.nl

In the context of 2-aminobenzoxazole (B146116) synthesis, which shares mechanistic features with 2-aminooxazole formation, non-hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used instead of the highly toxic cyanogen (B1215507) bromide (BrCN). nih.govresearchgate.net The proposed mechanism involves activation of the NCTS reagent by a Lewis acid (e.g., BF₃·Et₂O). nih.gov

The mechanistic steps are proposed as:

Lewis Acid Activation: The cyano group of NCTS coordinates with the Lewis acid, significantly increasing the electrophilicity of the cyano carbon.

Nucleophilic Attack: The amino group of a precursor (like an o-aminophenol for benzoxazoles) attacks the activated cyano carbon.

Formation of a Nitrilium-like Intermediate: This attack leads to the elimination of the sulfonamide residue and the formation of a protonated nitrile or nitrilium-like species.

Intramolecular Cyclization: An internal nucleophile (e.g., a hydroxyl group) attacks the electrophilic nitrilium carbon, leading to ring closure and the eventual formation of the 2-amino-heterocycle. nih.gov

Visible light has also been used to promote the generation of nitrilium ions from diazoacetates and nitriles, which are then trapped by nucleophiles, showcasing a modern approach to forming these reactive intermediates under mild conditions. acs.org

| Intermediate | Precursors | Role in Mechanism | Governing Reaction Type |

|---|---|---|---|

| Tetrahedral Intermediate | α-Haloketone + Urea/Amide | Initial product of nucleophilic attack on the carbonyl group. | Nucleophilic Addition |

| 2-Iminooxazoline | α-Haloketone + Urea | Product of intramolecular cyclization before aromatization. | Intramolecular SN2 |

| Nitrilium Ion/Adduct | Nitrile + Electrophile (e.g., Lewis Acid, Carbocation) | Highly electrophilic species that activates the C2 position for cyclization. | Electrophilic Activation |

| Radical Cation | Enamide + Single-Electron Oxidant (e.g., Cu(II)) | Initiates cyclization via a radical pathway in oxidative syntheses. | Single-Electron Transfer (SET) |

| Spiro Intermediate | N-Aryl-2-thiobenzoxazole derivative | Key intermediate in the Smiles rearrangement for functional group transfer. | Intramolecular SNAr |

Electron Transfer Processes in Oxidative Cyclizations

Oxidative cyclization represents an alternative and powerful strategy for constructing the oxazole ring, often involving metal catalysts like copper(II). These reactions proceed through mechanisms involving electron transfer steps, typically forming radical intermediates.

A well-studied example is the copper(II)-catalyzed oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. scispace.com Although the direct synthesis of a 2-aminooxazole via this specific route is less common, the mechanism provides critical insight into the role of electron transfer. The proposed pathway is as follows:

Single-Electron Transfer (SET): The catalyst, such as CuBr₂, acts as a single-electron oxidant. It accepts an electron from the electron-rich enamide precursor, converting it into an enamide radical cation. scispace.com

Radical Cyclization: The newly formed radical cation undergoes a rapid intramolecular cyclization. The oxygen atom of the amide attacks the radical cation center on the vinyl group to form a five-membered ring radical intermediate.

Second Oxidation and Aromatization: This radical intermediate is then oxidized by another equivalent of the Cu(II) catalyst, which accepts an electron to become Cu(I). This second electron transfer step generates a cationic species that quickly loses a proton to aromatize, yielding the stable oxazole ring. scispace.com

This type of mechanism, initiated by a single-electron transfer, avoids the need for harsh dehydrating agents and can proceed under milder conditions. The use of molecular oxygen as a terminal oxidant in some copper-catalyzed systems further highlights the importance of redox processes in these synthetic transformations. nih.govnih.gov

Studies on Nucleophilic and Electrophilic Activation in Oxazole Synthesis

The synthesis of the oxazole ring is fundamentally a story of precisely controlled nucleophilic and electrophilic interactions. Activation of the reacting partners is key to ensuring the desired bond formations occur efficiently. frontiersin.orgnih.gov

In the synthesis of this compound from 2-bromo-1-(biphenyl-4-yl)ethan-1-one, the roles are clearly defined:

Electrophilic Centers: The α-bromoacetophenone precursor contains two key electrophilic sites. The carbonyl carbon is the initial site of attack, while the α-carbon, activated by the electron-withdrawing bromine atom, serves as the electrophilic center for the final ring-closing SN2 reaction.

Nucleophilic Center: Urea acts as the dinucleophile. One of its nitrogen atoms attacks the carbonyl carbon, and the other attacks the α-carbon to complete the heterocycle.

Activation can be enhanced by reaction conditions. For example, performing the reaction in a polar aprotic solvent like DMF facilitates the SN2 cyclization step. In other syntheses, electrophilic activation is more explicit. As discussed previously, Lewis acids can be used to activate nitrile groups, making them potent electrophiles. nih.gov Similarly, protonation of a carbonyl or hydroxyl group under acidic conditions converts it into a more reactive electrophile or a better leaving group, respectively, which is a key principle in the Robinson-Gabriel synthesis. ijpsonline.com

Conversely, nucleophilic activation involves increasing the reactivity of the nucleophile. This is often achieved by using a base to deprotonate the nucleophile, making it more electron-rich and reactive. nih.gov In the Gabriel synthesis of primary amines, for example, phthalimide (B116566) is deprotonated by a base to form a potent nitrogen nucleophile. libretexts.org While not a direct oxazole synthesis, the principle of enhancing nucleophilicity via deprotonation is broadly applicable in heterocyclic chemistry.

Investigation of Rearrangement Mechanisms (e.g., Smiles Rearrangement, Sigmatropic Rearrangements)

Rearrangement reactions provide sophisticated pathways for synthesizing or functionalizing heterocyclic systems. While not always involved in the initial formation of the oxazole ring, they are critical for creating substituted derivatives.

The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govacs.org It has been effectively used in the synthesis of N-substituted 2-aminobenzoxazoles, which are structurally related to the target compound. nih.govresearchgate.net The general mechanism involves:

Activation: A suitable starting material, such as a benzoxazole-2-thiol, is activated.

Nucleophilic Attack: An appended nucleophile (e.g., an amine) attacks the C2 carbon of the benzoxazole (B165842) ring.

Spiro Intermediate Formation: This attack forms a transient, five-membered spirocyclic intermediate (a Meisenheimer-type complex). nih.gov

Ring Opening and Rearomatization: The original C-X (e.g., C-S) bond breaks, opening the ring, which then rearomatizes to form the thermodynamically more stable product where the nucleophile is now part of the ring system or attached at the C2 position. nih.govacs.org

While less common for simple oxazoles, this rearrangement is a powerful tool for modifying the substitution pattern on the 2-amino group post-synthesis.

Other rearrangements relevant to oxazole chemistry include the Cornforth rearrangement , a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR data, it is possible to confirm the carbon skeleton, identify the number and environment of protons, and establish the connectivity between atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the different types of protons and their neighboring atoms. For 4-(4-Biphenylyl)oxazol-2-amine, the spectrum is expected to show distinct signals corresponding to the primary amine (-NH₂), the oxazole (B20620) ring proton, and the aromatic protons of the biphenyl (B1667301) moiety. The amine protons typically appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). The aromatic protons would resonate in the downfield region (typically δ 7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. The lone proton on the oxazole ring would appear as a singlet in a distinct region of the aromatic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic signals for the carbons of the biphenyl group and the oxazole ring. The carbon atom attached to the amino group (C2 of the oxazole ring) would be significantly shielded, appearing at a characteristic chemical shift. Carbons of the oxazole ring generally resonate at specific ranges, for instance, signals for oxadiazole ring carbons in similar structures have been observed around 164 ppm and 161 ppm. researchgate.net Aromatic carbons from the biphenyl group would produce a cluster of signals in the typical aromatic region (δ 110-150 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Predicted and based on similar structures)

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amine (-NH₂) | Broad singlet, ~5.0-6.0 | N/A |

| Oxazole C5-H | Singlet, ~7.2-7.5 | ~120-125 |

| Biphenyl Ar-H | Multiplets, ~7.3-7.9 | ~125-145 |

| Oxazole C2 | N/A | ~158-162 |

| Oxazole C4 | N/A | ~135-140 |

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the neighboring protons within each phenyl ring of the biphenyl system, confirming their arrangement. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the oxazole C5-H proton would show a cross-peak with the signal for the C5 carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together different fragments of the molecule. It would show correlations between the biphenyl protons and the oxazole C4 carbon, confirming the connection between the biphenyl group and the oxazole ring.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to study the diffusion of molecules in solution, which can help confirm the presence of a single species and provide an estimate of its molecular size. This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key IR absorption bands are expected for the N-H, C=N, C=C, and C-O bonds. Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings are expected in the 1500-1650 cm⁻¹ range. The C-O-C stretching of the oxazole ether linkage would appear in the 1000-1250 cm⁻¹ region. mdpi.com

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Oxazole & Biphenyl (C=N, C=C) | Stretch | 1500 - 1650 |

| Oxazole C-O | Stretch | 1000 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature bands corresponding to the aromatic ring breathing modes of the biphenyl system, which are often strong in Raman spectra. The symmetric vibrations of the C=C and C=N bonds would also be observable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ). The extensive conjugation provided by the biphenyl and oxazole moieties in this compound is expected to result in strong absorption in the UV region due to π-π* transitions. Similar conjugated oxazole systems exhibit absorption maxima (λₘₐₓ) around 330 nm. mdpi.com The exact position of λₘₐₓ is influenced by the solvent polarity. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λₘₐₓ (nm) | Solvent |

| π → π* | ~300 - 340 | Chloroform/Ethanol |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₅H₁₂N₂O. HRMS can distinguish this formula from other isobaric possibilities by measuring the exact mass to within a few parts per million (ppm). mdpi.comnih.govrsc.org The precise measurement of the monoisotopic mass serves as a definitive confirmation of the compound's elemental composition. rsc.org

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

| C₁₅H₁₂N₂O | [M+H]⁺ | 237.10224 |

| C₁₅H₁₂N₂O | [M+Na]⁺ | 259.08418 |

| C₁₅H₁₂N₂O | [M-H]⁻ | 235.08769 |

This interactive table presents the calculated exact masses for common ion species of the target compound, which would be confirmed experimentally via HRMS.

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry reveals the compound's structural motifs by breaking it into characteristic fragment ions. The fragmentation of this compound is expected to proceed through several key pathways, reflecting the stability of the aromatic systems and the relative weakness of certain bonds.

Key expected fragmentation pathways include:

Cleavage of the biphenyl group: A prominent fragmentation would be the cleavage at the C-C single bond connecting the two phenyl rings, leading to a fragment ion at m/z 77 (phenyl cation) and a radical cation corresponding to the rest of the molecule.

Fragmentation of the oxazole ring: The oxazole ring can undergo characteristic cleavages. Common losses include carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da) from the ring structure.

Loss of the amino group: Cleavage related to the amino group can also occur.

Biphenyl-related fragments: The biphenyl moiety itself can produce characteristic ions, such as the biphenyl cation at m/z 154 and related fragments. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Possible Fragment Identity | Notes |

| 236 | [M]⁺˙ | Molecular ion |

| 154 | [C₁₂H₁₀]⁺˙ | Biphenyl radical cation |

| 115 | [C₇H₅N₂]⁺ | Fragment from cleavage between biphenyl and oxazole |

| 91 | [C₆H₅N]⁺ | Phenylnitrile-type fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This interactive table outlines the plausible fragmentation patterns and corresponding m/z values based on the chemical structure.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would provide the absolute structure of this compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the planarity of the aromatic rings. mdpi.commdpi.com The analysis would be expected to show a dihedral angle between the two phenyl rings of the biphenyl moiety, which is typically non-planar in the solid state to minimize steric hindrance. The geometry of the oxazole ring would also be precisely defined. nih.gov

Table 3: Expected Bond Parameters from Single-Crystal X-ray Diffraction

| Parameter | Bond/Angle | Expected Value | Reference Structures |

| Bond Length | C=N (oxazole) | ~1.30 - 1.38 Å | Oxazole derivatives nih.gov |

| Bond Length | C-O (oxazole) | ~1.36 - 1.38 Å | Oxazole derivatives nih.gov |

| Bond Length | C-C (inter-ring) | ~1.48 - 1.51 Å | Biphenyl derivatives researchgate.net |

| Bond Angle | C-N-C (oxazole) | ~105 - 110° | Oxazole derivatives nih.gov |

| Dihedral Angle | Phenyl-Phenyl | 20 - 50° | Substituted biphenyls researchgate.net |

This interactive table lists typical values for key geometric parameters, as would be determined by X-ray diffraction, based on data from analogous structures.

The supramolecular architecture of this compound in the solid state is dictated by a network of non-covalent intermolecular interactions. nih.gov The primary amino group is a potent hydrogen bond donor, while the oxazole nitrogen and oxygen atoms can act as acceptors. mdpi.com This would likely lead to the formation of hydrogen-bonded chains or dimers, which are significant in directing the crystal packing. nih.gov

Table 4: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Distance/Geometry |

| Hydrogen Bonding | N-H (amine) | N (oxazole) | D-A distance ~2.9 - 3.2 Å |

| Hydrogen Bonding | N-H (amine) | O (oxazole) | D-A distance ~2.8 - 3.1 Å |

| π-π Stacking | Biphenyl Ring | Biphenyl Ring | Centroid-centroid distance ~3.5 - 4.0 Å |

| π-π Stacking | Oxazole Ring | Phenyl Ring | Offset or parallel-displaced stacking |

This interactive table summarizes the key intermolecular forces expected to govern the crystal packing of the title compound.

Advanced Optical Spectroscopies (e.g., Magnetic Circular Dichroism, Fluorescence Spectroscopy)

Advanced optical spectroscopies probe the electronic transitions and excited-state properties of the molecule.

Fluorescence Spectroscopy Compounds with extended π-conjugated systems, such as linked aromatic and heteroaromatic rings, often exhibit strong fluorescence. wordpress.com The 4-(4-biphenylyl)oxazole framework is expected to be highly fluorescent. mdpi.com The absorption spectrum (UV-Vis) would likely show intense bands corresponding to π-π* transitions. Following excitation, the molecule is expected to relax via the emission of light (fluorescence), typically with a Stokes shift (a difference in wavelength between the absorption and emission maxima). The exact emission wavelength and quantum yield are influenced by the solvent polarity and the specific electronic nature of the conjugated system. rsc.orgnih.gov For comparison, similar N-aryl oxazole derivatives fluoresce in the 340–430 nm region. mdpi.com

Magnetic Circular Dichroism (MCD) Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. maynoothuniversity.ie MCD is particularly powerful for studying paramagnetic species or molecules with degenerate electronic states, where it gives rise to strong 'A' and 'C' terms. nih.gov For a diamagnetic, closed-shell molecule like this compound, any observed MCD signal would be composed of weaker 'B' terms. maynoothuniversity.ieras.ru These B-terms arise from the magnetic field-induced mixing of electronic states and are generally less structurally informative for this class of compounds compared to other spectroscopic methods like fluorescence. rsc.org

Table 5: Illustrative Photophysical Data for Analogous Aromatic Oxazole Systems

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| N-Arylnaphtho[2,3-d]oxazol-2-amines | ~330 | ~340 - 360 | up to 0.32 |

| 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | ~300 | ~374 - 391 | Not specified |

This interactive table presents representative optical spectroscopy data from structurally related compounds to provide context for the expected properties of this compound. Data sourced from references mdpi.com and wordpress.com.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of modern computational chemistry, employed to predict a wide array of molecular properties with high accuracy. nih.govmdpi.com

The first step in most computational analyses is geometry optimization. This process involves calculating the molecule's lowest energy conformation, which corresponds to its most stable three-dimensional structure. For 4-(4-biphenylyl)oxazol-2-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly the twist angle between the two phenyl rings of the biphenyl (B1667301) group and its orientation relative to the oxazole (B20620) ring.

Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes calculating atomic charges on each atom, which helps to identify electron-rich and electron-poor centers, providing clues about the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and acts as an electron donor. Its energy level correlates with the molecule's ionization potential. thaiscience.info

LUMO: Represents the lowest energy orbital available to accept electrons, acting as an electron acceptor. ossila.com Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govwuxiapptec.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov For aromatic and heterocyclic compounds, the HOMO is typically a π-orbital distributed across the conjugated system, while the LUMO is a π*-orbital. Analysis of compounds with similar structures, such as other oxazole derivatives, shows that the electron density in the HOMO is often distributed around the double bonds of the heterocyclic ring. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. MEP maps use a color scale to denote different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. nih.govresearchgate.net

Green: Regions of neutral or near-zero potential. nih.gov

DFT calculations can accurately predict various spectroscopic properties, which is essential for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C=N stretching, aromatic C-H bending). Studies on similar heterocyclic compounds demonstrate good agreement between theoretical and experimental vibrational frequencies. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption wavelengths (λmax). This analysis helps understand the molecule's photophysical properties and corresponds to electron excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. wordpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and compared to experimental NMR spectra to aid in structure elucidation. Theoretical calculations for related molecules have shown excellent correlation with experimental chemical shifts. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity or physical properties, respectively. wikipedia.org

If a series of related biphenylyl-oxazole amine derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.gov This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and then using statistical methods to create a mathematical equation that relates these descriptors to the observed activity. derpharmachemica.com A successful QSAR model can:

Predict the activity of new, unsynthesized compounds.

Provide insight into the molecular features that are essential for activity, guiding the design of more potent molecules.

Similarly, QSPR models could be used to predict physical properties like solubility, melting point, or chromatographic retention times based on molecular structure.

Table of Compounds Mentioned

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the theoretical framework |

| Benomyl | Example for MEP analysis nih.gov |

| Oxazole | Example for FMO/HOMO-LUMO analysis nih.gov |

| 4,5-diphenyl-2-2 oxazole propionic acid (Oxaprozin) | Example for DFT/spectroscopic studies researchgate.net |

| 2-(4-methoxyphenyl)benzo[d]thiazole | Example for DFT/spectroscopic studies mdpi.com |

| 4,4'-Bis(carbazol-9-yl)-2,2'-biphenyl (CBP) | Example for MD simulations rsc.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

A review of the scientific literature did not yield specific molecular docking studies conducted on this compound. While research exists on structurally related compounds, such as derivatives of 4-phenylthiazol-2-amine and other heterocyclic scaffolds, data detailing the specific ligand-target interactions, binding affinities, or predicted poses for this compound are not available in the reviewed sources. Therefore, no data tables on its binding energies or interactions with specific biological targets can be presented at this time.

In Silico Prediction of Chemical Properties and Reactivity Profiles

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help in assessing the druglikeness of a molecule and identifying potential liabilities before synthesis and experimental testing. Key predicted properties often include lipophilicity (LogP), water solubility, and adherence to established druglikeness rules (e.g., Lipinski's rule of five).

Specific in silico predictions of the chemical properties, ADMET parameters, or reactivity profiles for this compound were not found in the available literature. Computational studies on similar heterocyclic structures often involve density functional theory (DFT) to analyze electronic properties and predict sites of reactivity. However, reports containing such analyses specifically for this compound could not be located. Consequently, a data table of its predicted physicochemical and pharmacokinetic properties cannot be compiled.

Vi. Derivatives and Structural Modifications of 4 4 Biphenylyl Oxazol 2 Amine

Analogues with Varied Biphenyl (B1667301) Moieties (e.g., 2,5-Bis(4-biphenylyl)oxazole)

A notable analogue is 2,5-Bis(4-biphenylyl)oxazole , where a second 4-biphenylyl group replaces the amine group at the C2 position of the oxazole (B20620) ring. nih.govscbt.com This modification results in a highly conjugated and symmetric molecule. nih.gov

Table 1: Properties of 2,5-Bis(4-biphenylyl)oxazole

| Property | Value |

|---|---|

| Molecular Formula | C27H19NO |

| Molecular Weight | 373.45 g/mol |

| CAS Number | 2083-09-2 |

| Synonyms | BBO, 2,5-Di(4-biphenylyl)oxazole, Oxazole, 2,5-bis([1,1′-biphenyl]-4-yl)- |

Source: PubChem, NIST WebBook nih.govscbt.com

The synthesis of such analogues often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This powerful method allows for the formation of carbon-carbon bonds between a halogenated precursor (e.g., a bromo-oxazole) and a boronic acid, enabling the systematic introduction of diverse, substituted biphenyl groups. rsc.orgnih.gov Altering the biphenyl moiety can influence the compound's fluorescence properties, making some derivatives useful as scintillators or in optical materials. tubitak.gov.trtubitak.gov.tr

Functionalization of the Oxazole Core at Different Positions (e.g., 4-phenyl, 2,5-dimethyl derivatives)

Direct modification of the oxazole ring provides another avenue for creating derivatives. The carbon atoms at the C2 and C5 positions, in addition to the C4 position, are common sites for functionalization. This allows for the introduction of various alkyl, aryl, or other functional groups, which can modulate the compound's properties.

For instance, research has focused on the synthesis of 2,5-dimethyl-4-biphenyl substituted-1,3-oxazole derivatives . In this work, the core structure features methyl groups at both the C2 and C5 positions. The synthesis begins with the cyclization of 2-bromo-1-(4-bromophenyl)propan-1-one with acetamide to form the key intermediate, 4-(4-bromophenyl)-2,5-dimethyloxazole. This intermediate then undergoes a Suzuki coupling reaction with various substituted phenyl boronic acids to yield the final 2,5-dimethyl-4-(substituted-biphenyl)-1,3-oxazole derivatives. nih.gov This approach demonstrates the feasibility of building a functionalized oxazole core first and then attaching the biphenyl moiety. nih.gov The van Leusen oxazole synthesis is another versatile method for preparing 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethylisocyanides (TosMICs). mdpi.com

Stereochemical Aspects and Chiral Oxazole Derivatives

Derivatives of 4-(4-biphenylyl)oxazol-2-amine can exhibit chirality through two primary mechanisms: axial chirality of the biphenyl unit and the introduction of stereogenic centers on or near the oxazole ring.

Axial Chirality: Biphenyls can exhibit a form of stereoisomerism called atropisomerism when rotation around the single bond connecting the two phenyl rings is sterically hindered. pharmaguideline.comstackexchange.com This restricted rotation creates a chiral axis, and the molecule becomes chiral if the substitution pattern avoids a plane of symmetry. stackexchange.comwikipedia.org For this to occur, bulky substituents must be present at the ortho-positions (2, 2', 6, and 6') of the biphenyl rings. pharmaguideline.com If this compound were to be substituted with sufficiently large groups at the positions ortho to the inter-ring bond, the resulting molecule could be chiral and exist as a pair of stable enantiomers (atropisomers). nih.gov Such axially chiral biphenyls are valuable as ligands in asymmetric catalysis and as components in chiral materials. nih.gov

Chiral Oxazole Derivatives: Chirality can also be introduced by creating a traditional stereocenter. Chiral oxazoline (B21484) ligands, which are closely related to oxazoles, are widely used in asymmetric synthesis. In these ligands, a stereogenic center, often derived from a chiral amino acid, is positioned adjacent to the nitrogen atom of the oxazoline ring. This defined stereochemistry allows the ligand to coordinate to a metal center and create a chiral environment that directs the outcome of a catalytic reaction. This principle can be applied to create chiral biphenyl-oxazole derivatives for similar applications in catalysis or as chiral probes. researchgate.net

Integration into Hybrid Heterocyclic Systems (e.g., Pyrazole, Pyrimidine, Thiazole conjugates)

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a common approach in drug discovery. The biphenyl-oxazole scaffold can be conjugated with other heterocyclic systems to create hybrid molecules with potentially enhanced or novel biological activities.

Pyrazole Conjugates: Pyrazole is a five-membered heterocycle frequently found in biologically active compounds. nih.gov The synthesis of pyrazole-containing hybrids often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov Hybrid molecules integrating benzimidazole and pyrazole motifs have been synthesized and evaluated for anti-inflammatory and anticancer properties. acs.org Similarly, pyrazole-tetrazole hybrids are another area of active research. mdpi.com A biphenyl-oxazole-pyrazole hybrid could be designed to interact with multiple biological targets or to improve pharmacokinetic properties. For instance, pyrazole derivatives containing a 4-phenyl-2-oxazole moiety have been synthesized and evaluated as potential PDE4B inhibitors. ebi.ac.uk

Pyrimidine Conjugates: Pyrimidine is a key heterocycle in nucleic acids and numerous pharmaceuticals. Researchers have designed and synthesized novel compounds based on a N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine scaffold. nih.gov These biphenyl-pyrimidine conjugates were evaluated for their anti-cancer activity. nih.gov Another study developed a class of lipophilic pyrimidine-biphenyl herbicides, which were synthesized via Suzuki-Miyaura cross-coupling. mdpi.comnih.govresearchgate.net This demonstrates the proven utility of combining biphenyl and pyrimidine cores.

Thiazole Conjugates: Thiazole, an isomer of oxazole containing a sulfur atom instead of oxygen, is another privileged scaffold in medicinal chemistry. nanobioletters.comtandfonline.comderpharmachemica.comresearchgate.netmdpi.com The direct structural analogue, 2-amino-4-(4-biphenylyl)thiazole , represents a simple hybrid where the oxazole oxygen is replaced by sulfur. The synthesis of 2-aminothiazoles is commonly achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. tandfonline.com Given the extensive biological activities associated with both the biphenyl and thiazole moieties, such hybrids are of significant interest.

Table 2: Examples of Biphenyl-Heterocycle Hybrid Systems

| Heterocycle | Example Compound/Scaffold | Synthetic Approach | Potential Application |

|---|---|---|---|

| Pyrazole | Pyrazole derivatives with 4-phenyl-2-oxazole moiety | Multi-step synthesis | PDE4B Inhibition |

| Pyrimidine | N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine | Multi-step synthesis | Anticancer |

| Thiazole | 2-amino-4-(4-biphenylyl)thiazole | Hantzsch thiazole synthesis | Bioactive scaffold |

Vii. Research Applications in Materials Science

Optoelectronic Properties and Applications

The extended π-conjugated system provided by the biphenyl (B1667301) group, in conjunction with the heterocyclic oxazole (B20620) ring, suggests that 4-(4-biphenylyl)oxazol-2-amine and its derivatives could possess valuable optoelectronic properties. While direct applications of this specific compound are still emerging, its structural motifs are found in various well-established optoelectronic materials.

The biphenyl and oxazole components of this compound are known chromophores that contribute to the luminescent properties of many organic molecules. Substituted oxazoles, particularly those with aryl groups, are recognized for their strong fluorescence, making them candidates for applications such as fluorescent brighteners and sensors. wordpress.com The biphenyl unit is also a common building block in fluorescent polymers and small molecules due to its rigidity and contribution to a high quantum yield.

Although extensive research specifically detailing this compound as a fluorescent probe is not widely published, its structural similarity to other luminescent materials suggests potential in this area. Fluorescent probes are instrumental in microscopy and medical diagnostics for studying microscopic environments. researchgate.net The amino group on the oxazole ring offers a site for further functionalization, allowing for the attachment of recognition units to create targeted probes for specific analytes or biological structures. The development of such probes derived from this compound could leverage its intrinsic fluorescence for advanced sensing applications.

Non-linear optical (NLO) materials are crucial for a range of photonic technologies due to their ability to alter the properties of light. The structure of this compound, featuring an electron-donating amino group and an extended π-system from the biphenyl and oxazole rings, is characteristic of a donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architecture, which is a common design for NLO chromophores. Such molecules can exhibit significant second-order NLO responses.

Research into related heterocyclic systems, such as those containing thiophene, has shown that the incorporation of a charge-asymmetric π-spacer can enhance hyperpolarizability, a key NLO property. researchgate.net While specific studies on the NLO properties of this compound are limited, the molecular framework suggests it could be a promising candidate for further investigation. The covalent incorporation of such chromophores into polymer backbones is a strategy to enhance NLO effects and create robust materials for optoelectronic devices. researchgate.net

The biphenyl moiety is a well-established component in materials for organic light-emitting diodes (OLEDs), often used in host materials or as part of hole-transporting layers due to its good charge transport characteristics and high triplet energy. Similarly, oxadiazole derivatives are frequently used as electron-transporting materials in OLEDs. wordpress.com

Given this, this compound represents a hybrid structure with potential utility in OLED device architecture. The carbazole (B46965) and triphenylamine (B166846) derivatives containing biphenyl groups have been successfully used as hole-transporting materials, leading to enhanced device efficiency and stability. gla.ac.uk The amino group on the oxazole ring could be further modified to fine-tune the electronic properties or to facilitate polymerization, creating materials tailored for specific layers within an OLED stack. While this specific compound is not yet a mainstream OLED material, its constituent parts suggest it is a viable scaffold for the design of new electronic materials.

Polymer Chemistry and Functionalized Materials

The presence of a reactive primary amine and a polymerizable oxazoline (B21484) ring (albeit with challenges) makes this compound an interesting building block for functional polymers.

Poly(2-oxazoline)s (POx) are a versatile class of polymers known for their biocompatibility and tunable properties, making them an alternative to poly(ethylene glycol) (PEG) in biomedical applications. rsc.org They are typically synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers.

However, the direct CROP of 2-amino-2-oxazoline derivatives like this compound is problematic. The nucleophilic primary amine group interferes with the cationic polymerization process, leading to premature termination. tu-dresden.de To overcome this significant challenge, a protection strategy is employed. The amine group can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. This protected monomer can then undergo controlled living cationic polymerization. Following polymerization, the protecting groups are removed in a quantitative polymer-analogous deprotection step, yielding a well-defined poly(2-oxazoline) with pendant primary amine groups. tu-dresden.de

This "protect-polymerize-deprotect" methodology allows for the synthesis of functional poly(2-oxazoline)s incorporating the this compound unit. The resulting polymers possess reactive amine side chains that can be further modified, for instance, by coupling with isothiocyanates, to attach a wide range of functional molecules. tu-dresden.de This approach enables the creation of tailor-made polymers with precisely controlled architecture and functionality.

Table 1: Strategy for Polymerization of 2-Amino-Oxazoline Derivatives

| Step | Description | Rationale |

|---|---|---|

| 1. Protection | The primary amine group of the 2-amino-oxazoline monomer is reacted with a protecting group (e.g., Boc-anhydride). | To prevent the nucleophilic amine from interfering with the cationic polymerization mechanism. tu-dresden.de |

| 2. Polymerization | The protected monomer undergoes cationic ring-opening polymerization (CROP). | Allows for the formation of well-defined polymers with controlled molecular weight and narrow dispersity. tu-dresden.de |

| 3. Deprotection | The protecting groups are removed from the polymer side chains. | To yield the final polymer with reactive primary amine functionalities. tu-dresden.de |

Metallo-supramolecular polymers are materials formed by the self-assembly of monomeric units linked by metal-ligand coordination bonds. These non-covalent interactions are reversible, leading to materials with dynamic and often stimuli-responsive properties. The design of these polymers relies on ligands that can effectively coordinate with metal ions.

Heterocyclic compounds, including those with oxazole or oxadiazole rings, have been explored as ligands in the formation of supramolecular assemblies. monash.edu The nitrogen atoms within the oxazole ring of this compound, and potentially the exocyclic amine group, could act as coordination sites for metal ions. While research on the use of this specific compound in metallo-supramolecular chemistry is not extensively documented, its structure provides the necessary features for a ligand. The biphenyl group can also contribute to the stability of the resulting assembly through π-π stacking interactions. The formation of metal-organic frameworks (MOFs) using amine-functionalized ligands is a well-established field, suggesting that this compound could serve as a valuable building block for such porous materials. rsc.org

Supramolecular Assemblies and Architectures

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. The design of this compound allows for a variety of such interactions, making it a versatile building block for supramolecular chemistry.

While specific studies on the self-assembly of this compound are not extensively documented, the behavior of related biphenyl and oxazole-containing molecules provides a strong basis for understanding its potential mechanisms. The self-assembly of such constructs is primarily driven by a combination of non-covalent interactions.

The primary driving forces for the self-assembly of biphenyl-oxazole systems are expected to be π-π stacking interactions and hydrogen bonding. The large, planar surface of the biphenyl moiety encourages stacking between molecules, a common feature in the self-assembly of aromatic compounds. The presence of the 2-amino group on the oxazole ring is crucial for forming directional hydrogen bonds. Specifically, the N-H protons can act as hydrogen bond donors, while the oxazole nitrogen and the oxygen atom can act as acceptors. These interactions can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of Biphenyl-Oxazole Constructs

| Interaction Type | Donor/Acceptor Groups in this compound | Expected Role in Self-Assembly |

| π-π Stacking | Biphenyl rings, Oxazole ring | Primary driving force for aggregation and formation of columnar or layered structures. |

| Hydrogen Bonding | N-H (donor) of the amine group; N and O (acceptors) of the oxazole ring | Directional control of molecular arrangement, leading to the formation of tapes, sheets, or helical structures. |

| Van der Waals Forces | Hydrocarbon backbone | General stabilization of the supramolecular assembly. |

| Dipole-Dipole Interactions | Polar oxazole ring | Contribution to the overall packing and orientation of molecules. |

The specific geometry and electronic properties of the biphenyl-oxazole core, along with the positioning of the amino group, would ultimately determine the preferred self-assembly pathway and the resulting supramolecular architecture.

The functional groups present in this compound make it a suitable building block, or "tecton," for the construction of more complex supramolecular structures like dendrimers and coordination polymers.

Coordination Polymers: Coordination polymers are infinite structures formed by the coordination of metal ions with organic ligands. The this compound molecule possesses multiple potential coordination sites. The nitrogen atom of the oxazole ring and the exocyclic amine group can both act as Lewis bases and coordinate to metal centers. The choice of metal ion, with its specific coordination geometry (e.g., linear, tetrahedral, square planar, octahedral), and the flexibility of the biphenyl-oxazole ligand would direct the formation of one-, two-, or three-dimensional coordination networks. The biphenyl group in such polymers would act as a rigid linker, controlling the distance and orientation between metal nodes.

Table 2: Potential Design Strategies for Supramolecular Structures

| Supramolecular Structure | Role of this compound | Key Functional Groups Involved | Potential Metal Ions |

| Supramolecular Dendrimers | Peripheral building block or core after functionalization. | Amine group for attachment of dendritic wedges. | N/A |

| Coordination Polymers | Bridging ligand. | Oxazole nitrogen, Amine group. | Ag(I), Cu(I), Cu(II), Zn(II), Cd(II) |

The resulting coordination polymers could exhibit interesting properties such as porosity, luminescence, or catalytic activity, depending on the choice of metal and the topology of the network.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. A detailed analysis of the non-covalent interactions in the crystal structure of this compound and its derivatives is fundamental to this field.

While a specific crystal structure for this compound is not publicly available, studies on analogous compounds provide insight into the likely interactions that govern its crystal packing. The dominant interactions are expected to be N-H···N and N-H···O hydrogen bonds involving the amino group and the oxazole ring, leading to the formation of robust synthons. These hydrogen-bonded motifs would likely be further organized by π-π stacking of the biphenyl and oxazole rings.

Table 3: Predicted Contributions of Non-Covalent Interactions to Crystal Packing based on Analogous Structures

| Interaction Type | Predicted Relative Contribution | Description |

| H···H | High | Arises from the numerous hydrogen atoms on the biphenyl rings. |

| C···H/H···C | Moderate to High | Represents interactions between the edges of the aromatic rings and hydrogen atoms. |

| N···H/H···N | Moderate | Corresponds to the key hydrogen bonding interactions involving the amine and oxazole groups. |

| O···H/H···O | Moderate | Involves the oxazole oxygen atom in hydrogen bonding. |

Understanding these non-covalent interactions is crucial for predicting and controlling the polymorphism of this compound, which in turn affects its physical properties such as solubility, melting point, and stability. By modifying the substituents on the biphenyl ring, it may be possible to tune these interactions and engineer new crystal structures with desired functionalities.

Viii. Catalytic Applications and Ligand Design

Design of Biphenyl-Oxazole Ligands for Asymmetric Catalysis

The design of effective chiral ligands is central to the advancement of asymmetric catalysis. Biphenyl-oxazole ligands, particularly those incorporating a phosphine (B1218219) group (PHOX ligands), have emerged as a privileged class of ligands for a range of transition-metal-catalyzed reactions. The key design principles of these ligands revolve around the combination of a sterically bulky biphenyl (B1667301) backbone with a coordinating oxazoline (B21484) moiety, which together create a well-defined chiral environment around the metal center.

A notable advancement in this area is the development of axis-unfixed biphenylphosphine-oxazoline (BiphPHOX) ligands. These ligands have demonstrated remarkable coordination behavior and excellent chiral-inducing capabilities in various asymmetric reactions. Their flexibility and modular synthesis allow for fine-tuning of steric and electronic properties to optimize catalytic performance for specific transformations.

The synthesis of these ligands often starts from readily available chiral β-amino alcohols, which are used to construct the oxazoline ring. The biphenyl group is typically introduced as a separate fragment and coupled to the oxazoline-containing precursor. The modular nature of this synthesis allows for the introduction of various substituents on both the biphenyl and oxazoline components, enabling the creation of a diverse library of ligands for screening in different catalytic reactions.

Role in Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling Reactions)

Biphenyl-oxazole and related oxazoline-containing ligands have proven to be highly effective in a multitude of transition metal-catalyzed reactions, most notably in carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

One of the most significant applications of these ligands is in the asymmetric Suzuki-Miyaura coupling reaction . This reaction is a powerful method for the synthesis of chiral biaryl compounds. For instance, palladium catalysts bearing chiral-bridged biphenyl monophosphine ligands have been successfully employed in the asymmetric Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, affording axially chiral biaryl products in high yields and with good enantioselectivities. The steric hindrance provided by the biphenyl backbone of the ligand is crucial for achieving high levels of stereocontrol.

Another important cross-coupling reaction where these ligands have shown promise is the asymmetric Heck reaction . The enantioselective Heck reaction between 2,3-dihydrofuran and aryl triflates has been successfully catalyzed by palladium complexes of phosphine-oxazoline ligands. The chiral environment created by the ligand dictates the facial selectivity of the olefin insertion, leading to the formation of the desired enantiomer of the product.

Beyond cross-coupling reactions, biphenyl-oxazoline ligands have been instrumental in other transition metal-catalyzed processes:

Asymmetric Hydrogenation: Iridium complexes of tropospheric biphenyl phosphine-oxazoline ligands are effective catalysts for the asymmetric hydrogenation of various substrates, including 2-substituted 1,4-benzodioxines, yielding chiral 1,4-benzodioxanes with good enantioselectivities.

Asymmetric Allylic Alkylation: These ligands have been utilized in palladium-catalyzed asymmetric allylic alkylation reactions, a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds.

Nickel-Catalyzed Reactions: Nickel(II) complexes with tropospheric phosphine-oxazoline biphenyl ligands have demonstrated high catalytic activity in the asymmetric addition of arylboronic acids to cyclic aldimines and ketimines, producing chiral amines with excellent yields and enantioselectivities.

The following table summarizes the application of biphenyl-oxazoline and related ligands in various catalytic reactions:

| Reaction | Metal Catalyst | Ligand Type | Substrate Example | Product Type | Enantioselectivity (ee) |

| Asymmetric Suzuki-Miyaura Coupling | Palladium | Chiral-bridged biphenyl monophosphine | 3-methyl-2-bromophenylamides | Axially chiral biaryls | Up to 88% |

| Asymmetric Heck Reaction | Palladium | Phosphine-oxazoline | 2,3-Dihydrofuran | Chiral 2-aryl-2,3-dihydrofurans | Not specified |

| Asymmetric Hydrogenation | Iridium | Tropos biphenyl phosphine-oxazoline | 2-Substituted 1,4-benzodioxines | Chiral 1,4-benzodioxanes | Moderate to good |

| Asymmetric Addition | Nickel(II) | Tropos phosphine-oxazoline biphenyl | Cyclic aldimines | Chiral amines | Up to 99.8% |

Investigation of Catalytic Mechanisms and Ligand Performance

Understanding the mechanism of catalysis is paramount for the rational design of more efficient and selective ligands. For transition metal complexes with biphenyl-oxazoline ligands, the catalytic cycle typically involves key steps such as oxidative addition, transmetalation (in the case of cross-coupling reactions), migratory insertion, and reductive elimination. The chiral ligand influences the stereochemical outcome of the reaction by controlling the geometry and electronic properties of the metal center at crucial transition states.

The performance of a biphenyl-oxazole ligand is dictated by several factors:

Steric Hindrance: The bulky biphenyl group creates a chiral pocket around the metal center, which directs the approach of the substrate and influences the facial selectivity of bond formation.

Electronic Effects: The electronic nature of the substituents on the biphenyl and oxazoline rings can modulate the reactivity of the metal catalyst. Electron-donating or electron-withdrawing groups can affect the rates of oxidative addition and reductive elimination.

Bite Angle: In the case of bidentate ligands like PHOX, the bite angle of the ligand (the P-M-N angle) plays a critical role in determining the geometry of the metal complex and, consequently, the enantioselectivity of the reaction.

Structural studies of metal-ligand complexes, often through X-ray crystallography and NMR spectroscopy, provide valuable insights into the coordination chemistry and the nature of the active catalytic species. These studies help in elucidating the transition state assemblies and understanding the origin of enantioselectivity. For instance, in Ni(II)-catalyzed reactions, it has been shown that the tropospheric phosphine-oxazoline biphenyl ligand coordinates to the metal to form a complex with a single axial configuration, which is crucial for high catalytic activity.

The development of C2-symmetric chiral bis(oxazoline) ligands has been a significant milestone. The C2-symmetry minimizes the number of possible transition states in a reaction, often leading to higher enantioselectivities. The conformational rigidity of the metal chelate and the proximity of the chiral centers to the donor nitrogen atoms impose a strong directing effect on the catalytic site.

Ix. Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for the synthesis of oxazole (B20620) derivatives are well-established, future research should prioritize the development of novel and sustainable synthetic routes to 4-(4-biphenylyl)oxazol-2-amine. Green chemistry principles will be paramount in these endeavors, aiming to reduce the environmental impact of chemical synthesis.

Key areas of exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including oxazole derivatives. ijpsonline.com Future work could focus on optimizing microwave-assisted protocols for the condensation reactions that form the oxazole ring of the target molecule.

Catalytic Approaches: Investigating the use of novel catalysts, such as magnetically separable nanocatalysts, could offer a more sustainable and efficient synthetic pathway. ckthakurcollege.net These catalysts can be easily recovered and reused, minimizing waste and production costs.

One-Pot Reactions: Designing one-pot multi-component reactions would streamline the synthesis process, reducing the number of intermediate purification steps and thus minimizing solvent usage and waste generation. ijpsonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying this technology to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Optimization of reaction conditions (temperature, time, power) and solvent selection. |

| Nanocatalysis | High catalytic activity, easy recovery and reusability, reduced waste. | Development of novel, stable, and selective nanocatalysts. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Design of novel multi-component reaction strategies. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development and optimization of continuous flow reactors and conditions. |

Development of Advanced Functional Materials with Tunable Properties

The biphenyl (B1667301) and oxazole components of this compound suggest its potential as a building block for advanced functional materials. The extended π-conjugation of the biphenyl group, combined with the electron-donating and accepting properties of the oxazole ring, could give rise to interesting photophysical and electronic properties.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): Similar oxadiazole derivatives have been investigated for their luminescent properties in OLEDs. wordpress.com The photophysical properties of this compound, such as its fluorescence quantum yield and emission spectrum, should be thoroughly investigated to assess its suitability for use in OLEDs, potentially as an emissive layer or a host material. researchgate.net

Organic Semiconductors: The molecular structure of this compound suggests potential for charge transport. Research into its thin-film morphology and charge carrier mobility could reveal its applicability in organic field-effect transistors (OFETs) and other organic electronic devices.

Fluorescent Probes and Sensors: The amino group on the oxazole ring provides a site for functionalization, allowing for the development of fluorescent probes that can selectively detect ions or biomolecules. The photophysical properties of such derivatives would be expected to change upon binding to the target analyte. nih.gov

The tunable nature of the biphenyl-oxazole scaffold allows for the systematic modification of its properties through chemical derivatization, as outlined in the table below.

| Target Property | Potential Modification Strategy | Desired Outcome |

| Emission Wavelength | Introduction of electron-donating or -withdrawing groups on the biphenyl or phenyl rings. | Tuning of the emission color for OLED applications. |

| Quantum Yield | Steric hindrance to prevent aggregation-caused quenching. | Enhanced brightness and efficiency of light-emitting devices. |

| Charge Carrier Mobility | Planarization of the molecular structure to enhance π-π stacking. | Improved performance of organic semiconductors. |

| Analyte Selectivity | Functionalization of the 2-amino group with specific recognition moieties. | Development of highly selective fluorescent sensors. |

In-depth Mechanistic Understanding through Advanced Experimental and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its interactions with biological or material targets is crucial for its rational design and optimization. The integration of advanced experimental and computational techniques will be instrumental in gaining these insights.

Future research should employ:

In-situ Spectroscopic Techniques: Techniques such as in-situ NMR and FT-IR spectroscopy can provide real-time information on the formation of intermediates and byproducts during a chemical reaction, offering a detailed picture of the reaction pathway.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and reactivity of this compound. researchgate.net These calculations can help to predict its photophysical properties, understand its interaction with other molecules, and rationalize reaction mechanisms. mdpi.com

Molecular Docking and Dynamics Simulations: In the context of biological applications, molecular docking can predict the binding mode of this compound to a target protein, while molecular dynamics simulations can provide insights into the stability of the protein-ligand complex over time. nih.gov

The synergy between experimental and computational methods is highlighted in the following table:

| Research Question | Experimental Technique | Computational Method | Combined Insight |

| Reaction Mechanism | In-situ NMR, Kinetic Studies | DFT Calculations of transition states and reaction energy profiles | Detailed understanding of the reaction pathway and factors controlling selectivity. |

| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) Calculations | Correlation of molecular structure with absorption and emission properties. |

| Biological Activity | Enzyme Inhibition Assays | Molecular Docking and Molecular Dynamics Simulations | Identification of key binding interactions and prediction of inhibitory potency. |

Integration of Multidisciplinary Approaches in Oxazole-Biphenyl Research

The full potential of this compound can only be realized through the integration of knowledge and techniques from various scientific disciplines. A multidisciplinary approach will be essential for translating fundamental research into practical applications.

Future research should foster collaborations between:

Organic and Medicinal Chemists: To design and synthesize novel derivatives with improved properties and to explore their structure-activity relationships. nih.gov

Materials Scientists and Physicists: To characterize the physical and electronic properties of materials based on this compound and to fabricate and test devices.

Computational Chemists: To provide theoretical insights that can guide experimental work and rationalize observed phenomena.

Biologists and Pharmacologists: To evaluate the biological activity of these compounds and to elucidate their mechanisms of action.

This integrated approach will create a synergistic research environment where discoveries in one field can inform and accelerate progress in others, ultimately leading to the development of innovative technologies and therapies based on the this compound scaffold.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Biphenylyl)oxazol-2-amine?

- Methodological Answer : Microwave-assisted synthesis is a high-yield approach (81% yield) using urea and halogenated precursors under controlled conditions (433 K, 10 min in DMF). Alternative methods include condensation reactions of biphenyl-substituted ketones with ammonium acetate. Purification via slow evaporation in methanol yields single crystals suitable for X-ray diffraction .

- Table 1 : Synthetic Method Comparison

| Method | Yield | Conditions | Key Reference |

|---|---|---|---|

| Microwave-assisted | 81% | 433 K, DMF, 10 min | |

| Condensation reaction | 65–75% | Reflux in ethanol, 12–24 h |

Q. How is this compound characterized structurally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Assign aromatic protons (δ 7.2–8.1 ppm) and amine stretches (~3400 cm⁻¹).

- X-ray crystallography : Resolve dihedral angles between oxazole and biphenyl rings (e.g., 35.7° for fluorophenyl analogs) to confirm steric interactions .

- Mass spectrometry : Confirm molecular weight (252.33 g/mol) and fragmentation patterns .

Q. What initial biological screening assays are relevant for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., glioblastoma models).

- Kinase inhibition : Screen against p38α MAP kinase due to pyridyl/fluorophenyl motifs .

Q. What strategies improve solubility and purification of this compound?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMF, DMSO) or introduce sulfonate groups.

- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water .

Advanced Research Questions

Q. How do substituents on the oxazole ring affect biological activity (SAR studies)?

- Methodological Answer :

- Replace biphenylyl with pyridyl/fluorophenyl groups to enhance kinase binding (e.g., p38α MAPK inhibition via H-bonding with His148).

- Methyl or methoxy groups at position 4 increase metabolic stability .

Q. How to reconcile conflicting reports on antimicrobial vs. anticancer efficacy?

- Methodological Answer :

- Compare assay conditions: Eukaryotic vs. prokaryotic cell membranes alter uptake.

- Structural analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced anticancer activity but reduced antimicrobial effects .

Q. What computational models predict binding modes of this compound?

- Methodological Answer :

- Docking simulations (AutoDock Vina) : Map interactions with p38α MAPK (PDB: 3D83).

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic attack sites .

Q. How to manage regioselectivity challenges in oxazole ring formation?

- Methodological Answer :

- Use directing groups (e.g., -NH₂) to control cyclization.

- Monitor reaction intermediates via LC-MS to isolate byproducts (e.g., imidazolones) .

Q. Can this compound serve as a synthon for larger heterocyclic systems?

- Methodological Answer :

Q. What in vivo models validate target engagement for therapeutic potential?

- Methodological Answer :

- Glioblastoma xenografts : Assess tumor regression and KCa3.1 channel inhibition (patch-clamp electrophysiology).

- Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.